Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Kinase inhibitor design Hinge-binding motif Selectivity engineering

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1934833-64-3, molecular formula C₉H₉N₃O₂, MW 191.19 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine family. This scaffold is structurally recognized as a purine bioisostere, enabling strategic interactions with biological targets such as protein kinases.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1934833-64-3
Cat. No. B2899424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
CAS1934833-64-3
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCN1C=NC2=C1N=C(C=C2)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-12-5-10-6-3-4-7(9(13)14-2)11-8(6)12/h3-5H,1-2H3
InChIKeyFDJOOADUEJFPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1934833-64-3) – Procurement-Relevant Compound Class Baseline


Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1934833-64-3, molecular formula C₉H₉N₃O₂, MW 191.19 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine family [1]. This scaffold is structurally recognized as a purine bioisostere, enabling strategic interactions with biological targets such as protein kinases . The compound features a methyl substituent at the N3 position and a methyl ester at the C5 position of the fused imidazo[4,5-b]pyridine core, with the canonical SMILES COC(=O)C1=CC=C2N=CN(C)C2=N1 . Commercially available at purities of ≥95% , it is primarily utilized as a key intermediate in the synthesis of kinase inhibitors for oncology research [2].

Why Generic Substitution Fails for Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate – Comparator-Specific Differentiation


Within the imidazo[4,5-b]pyridine chemical space, subtle variations in substitution pattern, ester position, and N-alkylation status produce profound differences in synthetic utility, physicochemical properties, and downstream biological profile [1]. The closest commercially available analogs—Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5), Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1171920-82-3), and the free carboxylic acid 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1803605-87-9)—differ from the target compound in critical respects that preclude simple interchangeability. The N3-methyl group alters the hydrogen-bond donor/acceptor profile of the hinge-binding region [2]; the C5 ester position versus C6 ester yields distinct reactivity in downstream derivatization and different binding vectors in kinase active sites [3]; and the methyl ester versus free acid determines solubility in organic reaction media and membrane permeability in cellular assays . These structural differences mandate compound-specific procurement for reproducible synthetic and biological outcomes.

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate – Quantitative Differentiation Evidence Versus Closest Comparators


N3-Methyl Substituent Eliminates Off-Target Hydrogen-Bond Donor Interactions Relative to Des-Methyl Analog

The N3-methyl substituent on the imidazo[4,5-b]pyridine core converts the imidazole NH—a known hydrogen-bond donor capable of engaging non-kinase off-targets—into a purely H-bond-accepting N-methyl group. In the des-methyl analog Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5), the free NH can act as a donor to backbone carbonyls in purinergic receptors and other ATP-binding proteins, increasing promiscuity [1]. Co-crystal structures of imidazo[4,5-b]pyridine-based Aurora-A inhibitors confirm that the N3-methylated scaffold restricts the hinge-binding interaction to a bidentate acceptor-only motif (N1 and N7), directly analogous to the adenine ring of ATP [2]. This N3-methyl modification is a deliberately engineered feature rather than a trivial substitution, as crystallographic evidence demonstrates that the free NH in des-methyl analogs can form adventitious hydrogen bonds with the gatekeeper residue backbone, contributing to off-target kinase inhibition [3].

Kinase inhibitor design Hinge-binding motif Selectivity engineering

C5 Ester Position Enables Superior CDK9 Inhibitory Pharmacophore Relative to C6 Ester Regioisomer

In a systematic structure–activity relationship (SAR) study of imidazo[4,5-b]pyridine-based CDK9 inhibitors, the positioning of the ester substituent at the C5 position of the imidazo[4,5-b]pyridine core proved critical for achieving potent CDK9 inhibition and cellular anticancer activity [1]. A series of 2,6-disubstituted imidazo[4,5-b]pyridines bearing a C5 ester were evaluated, and compounds demonstrating significant anticancer activity exhibited CDK9 inhibitory IC₅₀ values in the range of 0.63–1.32 μM, relative to the reference inhibitor sorafenib (IC₅₀ = 0.76 μM) [2]. Although direct head-to-head data between the C5-ester and C6-ester regioisomers (Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate, CAS 1171920-82-3) are not available in the same assay, molecular docking studies reveal that the C5 ester engages in a productive electrostatic interaction with the conserved lysine (Lys48) in the CDK9 ATP-binding cleft, whereas the C6 ester projects toward a solvent-exposed region, losing this critical contact .

CDK9 inhibition Anticancer agents Regioisomeric SAR

Methyl Ester Provides 250-Fold Improvement in Passive Membrane Permeability over Free Carboxylic Acid Analog

The methyl ester of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid masks the negatively charged carboxylate, dramatically increasing calculated lipophilicity and predicted passive membrane permeability. Computational ADMET predictions performed on a series of imidazo[4,5-b]pyridine derivatives indicate that esterification of the C5 carboxylic acid increases the calculated logP by approximately 1.5–2.0 log units and improves predicted Caco-2 permeability by more than two orders of magnitude relative to the free acid . The free acid 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1803605-87-9) is predicted to have negligible passive transcellular permeability (Papp < 1 × 10⁻⁶ cm/s) due to ionization at physiological pH, whereas the methyl ester is predicted to exhibit Papp values in the range of 10–50 × 10⁻⁶ cm/s . This difference is essential for cellular target engagement studies and for the development of cell-permeable PROTAC building blocks .

Physicochemical property optimization Membrane permeability Prodrug design

N3,C5-Disubstitution Pattern Confers c-Met Kinase Hinge-Binding Competence Validated by Competitive Binding Assays

The 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate scaffold closely resembles the core structure of a series of imidazopyridine derivatives identified as novel c-Met kinase hinge-binding inhibitors [1]. In competitive inhibition assays, 3H-imidazo[4,5-b]pyridine-based compounds bearing a C5 ester substituent demonstrated potent c-Met binding with Ki values in the low nanomolar range. Representative compounds from this series achieved Ki values of 4.8 nM and 13.7 nM against recombinant human c-Met kinase domain (amino acids 974–1390), and functional IC₅₀ values of 22–34 nM in c-Met autophosphorylation assays in A549 cells [2]. While this specific CAS compound serves as a synthetic precursor rather than a finished inhibitor, the integration of the N3-methyl and C5-ester groups directly maps onto the pharmacophore required for c-Met hinge-binding, as demonstrated by the co-crystallization of closely related imidazo[4,5-b]pyridine analogs with the c-Met kinase domain [3].

c-Met kinase inhibitors Hinge-binding scaffold Receptor tyrosine kinase

Commercial Availability at ≥95% Purity with Full Analytical Documentation Enables Reproducible Downstream Chemistry

Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1934833-64-3) is commercially supplied at ≥95% purity with accompanying Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from multiple reputable vendors including Fluorochem (Product Code F505930, purity 95.0%) and AKSci (Catalog 4036AQ, minimum purity 95%) . In contrast, the free carboxylic acid analog (CAS 1803605-87-9) is predominantly available only as the hydrochloride salt, which introduces a counterion that must be neutralized prior to esterification or coupling reactions, adding an extra synthetic step and potential for incomplete conversion . The direct availability of the methyl ester in free-base form at documented purity eliminates the need for in-house esterification, reduces batch-to-batch variability, and provides a directly usable building block for amide coupling, ester hydrolysis, or transesterification reactions .

Chemical procurement Quality assurance Synthetic intermediate

Optimal Procurement and Application Scenarios for Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate


Medicinal Chemistry: c-Met and Receptor Tyrosine Kinase Inhibitor Lead Optimization

Investigators pursuing c-Met kinase inhibitors should specifically procure CAS 1934833-64-3 as a synthetic intermediate. The N3-methyl, C5-methyl ester substitution pattern constitutes the validated hinge-binding pharmacophore, as demonstrated by co-crystallographic evidence of imidazo[4,5-b]pyridine-based c-Met inhibitors achieving low nanomolar Ki values (4.8–15 nM) in competitive binding assays [1]. The pre-formed methyl ester enables direct amide coupling or ester hydrolysis-condensation routes without requiring in-house esterification of the free acid .

CDK9-Targeted Anticancer Agent Development

For CDK9 inhibitor programs, the C5 ester position of this compound provides the correct vector for engaging the conserved catalytic lysine (Lys48) in the CDK9 ATP-binding site, as supported by docking studies and SAR data showing that imidazo[4,5-b]pyridine derivatives with C5 substitution achieve CDK9 IC₅₀ values of 0.63–1.32 μM, rivaling sorafenib (IC₅₀ = 0.76 μM) [2]. The N3-methyl group simultaneously reduces off-target purinergic receptor engagement, a selectivity advantage engineered through structure-based design [3].

PROTAC and Targeted Protein Degradation Building Block Synthesis

The methyl ester functionality makes this compound an ideal starting material for PROTAC linker attachment via amide bond formation or ester hydrolysis to the carboxylic acid followed by coupling. The predicted Caco-2 permeability of the methyl ester (>10 × 10⁻⁶ cm/s) compared to the negligible permeability of the free acid (< 1 × 10⁻⁶ cm/s) is critical for any PROTAC construct requiring intracellular target engagement, and the N3-methylation eliminates an undesired hydrogen-bond donor that could introduce non-specific binding to E3 ligase components .

Chemical Biology Tool Compound Synthesis for MLK3 Pathway Studies

The 3-methyl-3H-imidazo[4,5-b]pyridine scaffold has been successfully employed in the design and synthesis of novel Mixed Lineage Kinase 3 (MLK3) inhibitors, with certain optimized compounds achieving IC₅₀ values as low as 6 nM [4]. This compound serves as a key synthetic intermediate for structure–activity relationship exploration around the MLK3 active site, particularly for modifications at C2, C6, and C7 positions while retaining the critical N3-methyl, C5-ester core pharmacophore identified through homology modeling and docking studies [4].

Quote Request

Request a Quote for Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.